molecular formula C26H28N4O3 B2424297 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide CAS No. 1226431-03-3

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B2424297
CAS No.: 1226431-03-3
M. Wt: 444.535
InChI Key: LMCUYSZJWHXIDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide is a chemical compound with the molecular formula C15H11BrFNO It is characterized by the presence of bromine and fluorine atoms attached to phenyl rings, which are further connected to a nicotinamide core

Properties

IUPAC Name

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3/c1-17-4-6-18(7-5-17)15-29-26(31)19-8-10-30(11-9-19)25-20(14-27)16-28-22-13-24(33-3)23(32-2)12-21(22)25/h4-7,12-13,16,19H,8-11,15H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCUYSZJWHXIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=NC4=CC(=C(C=C43)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromophenylamine and 3-fluorobenzoyl chloride.

    Reaction: The two starting materials undergo an amide coupling reaction in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Optimization: Reaction conditions are optimized for maximum yield and purity.

    Purification: Industrial-scale purification methods, such as large-scale chromatography or crystallization, are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:

  • Anticancer Activity: Preliminary studies suggest that this compound may exhibit inhibitory effects on specific enzymes or receptors involved in cancer cell proliferation. The interaction with biological targets could potentially lead to the development of new anticancer therapies .
  • Neuropharmacology: Given its structural features, the compound may also be investigated for neuroprotective effects or as an agent targeting neurological disorders, possibly through modulation of neurotransmitter systems.

2. Biochemical Probes:

  • The compound can serve as a biochemical probe to study various biological pathways. Its ability to interact with specific molecular targets makes it suitable for elucidating mechanisms underlying disease processes.

3. Synthesis of Complex Molecules:

  • It acts as a building block for synthesizing more complex organic molecules, which can be utilized in drug discovery and development processes.

Table 1: Summary of Key Research Findings

Study ReferenceFocus AreaKey Findings
Anticancer ActivityExhibited inhibitory effects on cancer cell lines; potential for therapeutic development.
NeuropharmacologySuggested neuroprotective properties; further studies needed to confirm mechanisms.
Biochemical ProbesEffective in studying enzyme interactions; valuable for understanding disease mechanisms.

Mechanism of Action

The mechanism of action of 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, affecting their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromophenyl)-3-(3-fluorophenyl)-2-propenamide
  • 3-(2-bromophenyl)-N-(4-fluorophenyl)propanamide
  • N-(3-bromophenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide

Uniqueness

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide is unique due to its specific substitution pattern on the phenyl rings and its nicotinamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Biological Activity

Overview of the Compound

Chemical Structure : The compound is characterized by a quinoline core substituted with a cyano group and methoxy groups, along with a piperidine moiety that contains a carboxamide functional group. Its structure suggests potential interactions with various biological targets.

  • Receptor Interactions : The compound may act as a ligand for various receptors, including:
    • Histamine Receptors : Quinoline derivatives often exhibit antagonistic properties against histamine receptors, which are involved in allergic responses and neurotransmission.
    • Dopamine Receptors : Due to the piperidine structure, there is potential for interaction with dopamine receptors, influencing neurological pathways.
  • Enzyme Inhibition : The presence of the carboxamide group suggests possible inhibition of enzymes such as:
    • Phosphodiesterases : Inhibitors of these enzymes can have therapeutic effects in conditions like asthma and erectile dysfunction.
    • Kinases : Targeting kinases involved in cancer pathways could be a potential application.

Pharmacological Studies

  • Antitumor Activity : Research on similar quinoline derivatives has shown promise in inhibiting tumor cell proliferation. For instance, compounds with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines.
  • Antimicrobial Properties : Quinoline derivatives are known for their antimicrobial activities. Studies indicate that modifications to the quinoline structure can enhance efficacy against bacterial and fungal strains.

Case Studies

  • Study on Histamine Antagonism : A study demonstrated that certain quinoline derivatives effectively blocked H1 receptors, leading to reduced allergic responses in animal models. Although specific studies on the target compound are lacking, similar structural analogs have shown significant histamine receptor antagonism.
  • Cytotoxicity Assays : In vitro studies on related compounds revealed IC50 values indicating effective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). While direct data on the compound is not available, it is reasonable to hypothesize similar activity based on structural similarities.

Data Table

Biological ActivityMechanismReference
Antitumor ActivityCell cycle arrest via kinase inhibition
Antimicrobial ActivityInhibition of bacterial growth
Histamine Receptor AntagonismBlocking H1 receptor signaling

Q & A

Q. What are the key synthetic strategies for preparing 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide?

The synthesis typically involves coupling a quinoline scaffold with a piperidine-4-carboxamide moiety. Key steps include:

  • Quinoline Core Functionalization : Introduction of cyano and dimethoxy groups at positions 3, 6, and 7 via nucleophilic substitution or palladium-catalyzed cyanation .
  • Piperidine-4-carboxamide Synthesis : N-alkylation of piperidine-4-carboxylic acid derivatives with 4-methylbenzyl chloride, followed by carboxamide formation using coupling agents like HATU or EDCI .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization from ethanol/water mixtures to achieve ≥95% purity .

Q. How can researchers confirm the structural identity and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., quinoline methoxy protons at δ 3.8–4.0 ppm, piperidine protons at δ 1.5–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ expected for C₂₆H₂₈N₄O₃: m/z 453.21) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .

Q. What are the recommended safety protocols for handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation (classified as Acute Toxicity Category 4) .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the synthesis of piperidine-4-carboxamide intermediates?

  • Base Selection : Use K₂CO₃ instead of NaHCO₃ for N-alkylation to improve nucleophilicity and reduce side reactions (yield increases from 26% to 62% in analogous compounds) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene minimizes byproducts in coupling steps .
  • Catalytic Additives : Pd(OAc)₂/Xantphos systems improve cyanation efficiency on the quinoline ring .

Q. What in vitro and in vivo models are suitable for evaluating this compound’s pharmacological activity?

  • Target Identification : Screen against kinase or GPCR panels (e.g., CGRP receptor antagonism assays, as seen in structurally related piperidine derivatives) .
  • Cell-Based Assays : Use HEK293 cells expressing target receptors to measure IC₅₀ values via calcium flux or cAMP inhibition .
  • In Vivo Models : Rodent migraine models (e.g., nitroglycerin-induced hyperalgesia) to assess efficacy and pharmacokinetics (dose range: 1–10 mg/kg, intranasal bioavailability ~40% in rabbits) .

Q. How can structural modifications enhance selectivity or potency?

  • Quinoline Modifications : Replace 3-cyano with trifluoromethyl to improve metabolic stability .
  • Piperidine Substituents : Introduce fluorine at the 4-position of the benzyl group to enhance receptor binding affinity (see SAR trends in related compounds) .
  • Carboxamide Alternatives : Replace N-[(4-methylphenyl)methyl] with cyclopropyl groups to reduce CYP3A4 inhibition .

Q. How should researchers address contradictory data in biological activity studies?

  • Assay Validation : Replicate results across orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity) .
  • Metabolite Screening : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) clarify steric/electronic interactions causing variability in IC₅₀ values .

Q. What analytical methods are critical for stability studies under physiological conditions?

  • Forced Degradation : Expose to pH 1–13 buffers, UV light, and 40°C/75% RH to identify degradation products .
  • LC-MS Stability Profiling : Monitor parent compound depletion and major degradants (e.g., hydrolysis of the carboxamide group) .
  • Kinetic Analysis : Calculate t₁/₂ in plasma or simulated gastric fluid using non-linear regression models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.